2-(1-Aminopropyl)phenol

Description

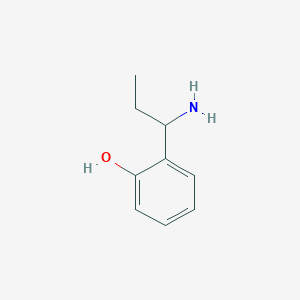

2-(1-Aminopropyl)phenol is an aromatic organic compound characterized by a phenol ring substituted with a 1-aminopropyl group (-CH₂CH₂CH₂NH₂) at the ortho position. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol (calculated from ). The compound exists as a chiral molecule due to the presence of a stereogenic center in the aminopropyl chain, as indicated by the hydrochloride derivative "(S)-2-(1-Aminopropyl)phenol hydrochloride" .

This compound is of interest in organic synthesis and pharmacology, particularly in asymmetric catalysis and drug development. Its structural flexibility allows for modifications that enhance hydrogen bonding and chiral recognition, making it valuable in enantioselective reactions .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(1-aminopropyl)phenol |

InChI |

InChI=1S/C9H13NO/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8,11H,2,10H2,1H3 |

InChI Key |

SJYRIEHMQRIBEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid and ammonia in methanol. This multi-step process yields this compound with a high overall yield .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, nucleophilic substitution, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)phenol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-(1-Aminopropyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(1-Aminopropyl)phenol with structurally related aminophenol derivatives:

Physicochemical Properties

- Solubility: this compound: Limited solubility in water due to the hydrophobic aminopropyl chain; soluble in polar organic solvents (e.g., ethanol, THF) . 2-Aminophenol: Moderately soluble in water (freely soluble in hot water and alcohols) . m-Aminophenol: Sparingly soluble in cold water but dissolves in hot water, ethanol, and ether .

- Hydrogen Bonding: Compounds like 4-Chloro-2-((1R)-1-aminopropyl)phenol exhibit strong intramolecular O–H⋯N hydrogen bonds (2.65 Å), enhancing structural rigidity and catalytic activity . Simpler aminophenols (e.g., 2-Aminophenol) lack such interactions, resulting in lower thermal stability .

Biological Activity

2-(1-Aminopropyl)phenol, also known as this compound hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article will explore the compound's structure, synthesis, and particularly its biological effects, supported by relevant studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N and a molecular weight of approximately 135.21 g/mol. The compound features a phenolic structure with an amino group attached to a propyl chain, which contributes to its reactivity and biological activity. The presence of both an amino group and a hydroxyl group allows for various interactions within biological systems.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Reduction of Nitro Compounds : Nitro-substituted phenols can be reduced to their corresponding amines.

- Alkylation Reactions : Phenolic compounds can undergo alkylation with propylamine derivatives.

These methods vary in yield and purity, necessitating optimization for specific applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in neuroprotection and modulation of neurotransmitter systems.

Neuroprotective Effects

Studies have shown that this compound may influence serotonin and dopamine pathways, suggesting potential applications in treating neurological disorders such as depression and anxiety. Its neuroprotective effects are attributed to its ability to modulate neurotransmitter release and receptor binding.

Antioxidant Activity

The compound has been investigated for its antioxidant properties. It may act by donating hydrogen atoms to neutralize free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. This could be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.

The mechanism of action involves interaction with specific molecular targets:

- Receptor Binding : The compound may bind to serotonin receptors, influencing mood regulation.

- Antioxidant Mechanism : By acting as a hydrogen donor, it neutralizes reactive oxygen species (ROS).

- Disruption of Microbial Function : Potential disruption of microbial membranes leading to cell lysis.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Neuroprotective | Modulation of serotonin and dopamine pathways | |

| Antioxidant | Hydrogen donation to neutralize free radicals | |

| Antimicrobial | Disruption of microbial cell membranes |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(1-Aminoethyl)indole | Indole ring structure | Antidepressant |

| 3-(Aminomethyl)phenol | Amine group but different positioning | Antioxidant |

| (R)-2-(1-Aminopropyl)phenol | Enantiomer of (S)-form | Potentially different activity |

Case Studies

In a notable study examining the neuroprotective effects of phenolic compounds, researchers found that derivatives similar to this compound exhibited significant reductions in neuronal apoptosis in vitro. The study highlighted the role of these compounds in modulating intracellular signaling pathways involved in cell survival .

Another research project focused on the antioxidant capacity of phenolic compounds derived from natural sources, demonstrating that compounds like this compound effectively scavenged free radicals in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.